1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile

Description

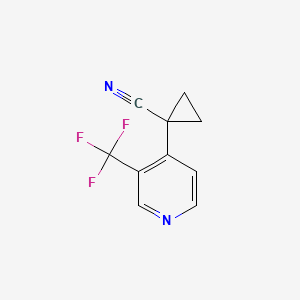

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a carbonitrile group

Properties

Molecular Formula |

C10H7F3N2 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-5-15-4-1-7(8)9(6-14)2-3-9/h1,4-5H,2-3H2 |

InChI Key |

JNWORUJFMNFLRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=C(C=NC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the trifluoromethylation of pyridine derivatives.

Cyclopropanation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of the Carbonitrile Group: The carbonitrile group can be added through nucleophilic substitution reactions involving cyanide sources.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to amines or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of catalysts are often used.

Substitution: Reagents like halides, nucleophiles, and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The carbonitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

- 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine

- 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid

Comparison: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is unique due to its specific combination of a trifluoromethyl group, a pyridine ring, a cyclopropane ring, and a carbonitrile group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds .

Biological Activity

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.15 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds containing pyridine and cyclopropane moieties can interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group may enhance binding affinity and selectivity towards specific targets.

1. Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have demonstrated selective cytotoxic effects against cancer cell lines without affecting normal cells. The mechanism often involves the modulation of cell cycle-related proteins and apoptosis pathways .

2. Anti-inflammatory Effects

Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases, as they may reduce inflammation in tissues .

3. Phosphodiesterase Inhibition

Some studies suggest that derivatives can act as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating intracellular cAMP levels. This mechanism is relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD) where PDE inhibition can lead to bronchodilation and reduced airway inflammation .

Case Studies

Case Study 1: Antitumor Efficacy

In vitro studies demonstrated that a derivative of this compound exhibited an IC50 value of 50 nM against MDA-MB-231 breast cancer cells, indicating potent antitumor activity. Further investigations revealed that it induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

A study conducted on guinea pigs showed that a related compound significantly reduced bronchial eosinophilia and airway hyperactivity, demonstrating its potential for treating asthma by inhibiting PDE4D activity .

Data Tables

| Activity | IC50 Value (nM) | Cell Line/Model | Mechanism |

|---|---|---|---|

| Antitumor | 50 | MDA-MB-231 | Apoptosis induction |

| Anti-inflammatory | 100 | Guinea pig model | PDE inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.